The synthesis of 1-methyl-1H-indole-3-carboxamide and its derivatives can be achieved through various methods. One common approach involves the reaction of 1-methylindole with phosgene or a phosgene equivalent, followed by treatment with an amine. [, ] Other methods may utilize substituted indoles or alternative synthetic routes depending on the desired final compound. [, , , , , , , , , , , , , , , , , , , ] Specific details regarding reaction conditions, catalysts, and yields vary significantly depending on the substituents present and the target molecule.
The chemistry of 1-methyl-1H-indole-3-carboxamide centers around its carboxamide group, which can undergo a range of reactions, including hydrolysis, alkylation, and acylation. These reactions allow for the introduction of various substituents onto the carboxamide nitrogen, thereby modifying the compound's pharmacological properties. [, , , , , , , , , , , , , , , , , , , ] Furthermore, the indole ring system itself can undergo electrophilic aromatic substitution reactions, providing additional sites for structural diversification.
Derivatives of 1-methyl-1H-indole-3-carboxamide have shown promising anticancer activity against various cancer cell lines. For example, compound e19, a 1-methyl-1H-indole-pyrazoline hybrid, demonstrated potent tubulin polymerization inhibition and exhibited significant growth inhibitory effects on human cancer cell lines, including HeLa cells. [] Additionally, several derivatives have been investigated for their potential as estrogen receptor alpha (ERα) modulators for the treatment of breast cancer. []
Certain derivatives of 1-methyl-1H-indole-3-carboxamide have shown potent inhibitory activity against tyrosine kinases, enzymes involved in cell signaling and growth. [, ] For example, a series of 2,2'-dithiobis(1-methyl-N-phenyl-1H-indole-3-carboxamides) exhibited inhibitory activity against both the epidermal growth factor receptor (EGFR) and the nonreceptor pp60v-src tyrosine kinase. [] These findings highlight the potential of this scaffold in developing novel anticancer therapies.
1-Methyl-1H-indole-3-carboxamide derivatives have been extensively studied for their interactions with cannabinoid receptors. [, , , , ] Notably, SR141716A, a well-known cannabinoid CB1 receptor antagonist, possesses this scaffold as its core structure. [, , , ] Modifications to this scaffold have led to the development of both agonists and antagonists with varying potencies and selectivities for CB1 and CB2 receptors.
Derivatives of 1-methyl-1H-indole-3-carboxamide have also been explored for their activity at serotonin receptors. [, ] For example, SUVN-502, a potent and selective serotonin 6 (5-HT6) receptor antagonist, is currently being investigated for the potential treatment of Alzheimer's disease. []
Compound CPI-1205, a highly potent and selective inhibitor of histone methyltransferase EZH2, is a derivative of 1-methyl-1H-indole-3-carboxamide. [] This compound demonstrated promising antitumor effects in preclinical studies and is currently in phase I clinical trials for B-cell lymphoma.
SAR216471 represents another example of a 1-methyl-1H-indole-3-carboxamide derivative exhibiting potent and selective P2Y12 receptor antagonism. [] This compound shows promise as a potential antiplatelet and antithrombotic agent.
Several derivatives of 1-methyl-1H-indole-3-carboxamide have shown promising antifungal activity against various phytopathogenic fungi. [] These findings highlight the potential of this scaffold for developing new antifungal agents for agricultural applications.
Some 1-methyl-1H-indole-3-carboxamide derivatives have exhibited antioxidant activity in vitro, scavenging free radicals such as nitric oxide (NO), hydrogen peroxide (H2O2), and superoxide. [] This property suggests potential applications in treating oxidative stress-related diseases.
Certain derivatives, particularly Schiff bases of 1-methyl-1H-indole-3-carboxamide, have shown promising anti-inflammatory activity in animal models. [] These findings suggest potential applications in treating inflammatory diseases.
As mentioned earlier, compound e19, a 1-methyl-1H-indole-pyrazoline hybrid, showed potent inhibitory activity against tubulin polymerization. [] This mechanism of action suggests its potential as an anticancer agent.
Compound PF-06409577, a direct activator of AMPK, is a 1-methyl-1H-indole-3-carboxylic acid derivative. [] This compound has been investigated for the potential treatment of diabetic nephropathy.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2